1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds are known to target thephosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in cell proliferation, survival, and differentiation.
Mode of Action
Compounds with similar structures are known to inhibit the pi3k signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K pathway is often overactive.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3480±270 °C and a density of 123±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is likely a reduction in cell proliferation and an increase in apoptosis, particularly in cancer cells where the PI3K pathway is often overactive . This could potentially lead to a decrease in tumor size and progression.
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O, with a molecular weight of approximately 306.37 g/mol. The structure includes a piperidine moiety, a pyrazole ring, and a benzimidazole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine scaffolds. Specifically, derivatives similar to the compound have shown significant activity against various cancer cell lines:
- Mechanism of Action : The compound is believed to act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora kinases, which are critical in cell cycle regulation .
- In Vitro Studies : In vitro assays demonstrated that this class of compounds can inhibit the growth of several cancer types including breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
Cancer Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 5.2 | |
Liver Cancer | HepG2 | 4.8 | |
Colorectal Cancer | HCT116 | 6.0 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inflammatory Markers : It has shown promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models .
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of pathways involving cyclooxygenase enzymes and other mediators of inflammation.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated:
- Bacterial Strains Tested : The compound exhibited activity against common pathogens such as E. coli and S. aureus.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of pyrazole derivatives including our compound against multiple cancer cell lines. The results indicated that modifications on the piperidine ring significantly enhanced cytotoxicity against breast cancer cells .
- Clinical Relevance : A clinical trial involving similar compounds demonstrated a reduction in tumor size in patients with advanced colorectal cancer, suggesting a potential therapeutic application for this class of compounds .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-19(26-20-24-15-6-1-2-7-16(15)25-20)14-5-3-9-27(12-14)17-11-18(22-13-21-17)28-10-4-8-23-28/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGZZTILFZDQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.